molecular formula C11H16F3NO4S B11502757 1-Methanesulfonyl-4,5-dimethyl-2-trifluoromethyl-1,2,3,6-tetrahydro-pyridine-2-carboxylic acid, methyl ester

1-Methanesulfonyl-4,5-dimethyl-2-trifluoromethyl-1,2,3,6-tetrahydro-pyridine-2-carboxylic acid, methyl ester

Cat. No.: B11502757
M. Wt: 315.31 g/mol
InChI Key: HZYHIRYFBSVGKQ-UHFFFAOYSA-N
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Description

Methyl 4,5-dimethyl-1-(methylsulfonyl)-2-(trifluoromethyl)-1,2,3,6-tetrahydro-2-pyridinecarboxylate is a complex organic compound with a unique structure that includes a trifluoromethyl group, a methylsulfonyl group, and a tetrahydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,5-dimethyl-1-(methylsulfonyl)-2-(trifluoromethyl)-1,2,3,6-tetrahydro-2-pyridinecarboxylate typically involves multiple steps:

    Formation of the Tetrahydropyridine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents under controlled conditions.

    Addition of the Methylsulfonyl Group: This can be done using methylsulfonyl chloride in the presence of a base.

    Esterification: The final step involves esterification to introduce the carboxylate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups.

    Reduction: Reduction reactions can occur at the sulfonyl group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium methoxide can be employed.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include thiols or sulfides.

    Substitution: Products depend on the nucleophile used but may include various substituted derivatives.

Scientific Research Applications

Methyl 4,5-dimethyl-1-(methylsulfonyl)-2-(trifluoromethyl)-1,2,3,6-tetrahydro-2-pyridinecarboxylate has several research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design.

    Materials Science: Possible applications in the development of new materials with unique properties.

    Biological Studies: Used as a probe to study biological pathways and mechanisms.

Mechanism of Action

The compound’s mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity, while the sulfonyl group can influence the compound’s reactivity and stability. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4,5-dimethyl-1-(methylsulfonyl)-2-(chloromethyl)-1,2,3,6-tetrahydro-2-pyridinecarboxylate
  • Methyl 4,5-dimethyl-1-(methylsulfonyl)-2-(bromomethyl)-1,2,3,6-tetrahydro-2-pyridinecarboxylate

Uniqueness

The presence of the trifluoromethyl group in methyl 4,5-dimethyl-1-(methylsulfonyl)-2-(trifluoromethyl)-1,2,3,6-tetrahydro-2-pyridinecarboxylate distinguishes it from similar compounds. This group can significantly impact the compound’s chemical properties, including its reactivity, stability, and biological activity.

Properties

Molecular Formula

C11H16F3NO4S

Molecular Weight

315.31 g/mol

IUPAC Name

methyl 3,4-dimethyl-1-methylsulfonyl-6-(trifluoromethyl)-2,5-dihydropyridine-6-carboxylate

InChI

InChI=1S/C11H16F3NO4S/c1-7-5-10(9(16)19-3,11(12,13)14)15(6-8(7)2)20(4,17)18/h5-6H2,1-4H3

InChI Key

HZYHIRYFBSVGKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CN(C(C1)(C(=O)OC)C(F)(F)F)S(=O)(=O)C)C

Origin of Product

United States

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